![molecular formula C9H12FNO B1445379 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine CAS No. 1555443-48-5](/img/structure/B1445379.png)
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Overview
Description
“2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine” is 1S/C9H12FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a compound that has not been directly highlighted in the literature for its applications. However, research on similar fluorinated compounds and amine functionalities provides insights into the potential scientific applications of such chemicals. A study by Qiu et al. (2009) discusses a practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound related to the target molecule, which could be used in the manufacture of flurbiprofen, indicating the relevance of fluorinated compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).
Applications in Environmental Science
Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting the potential of fluorinated amines in environmental cleanup and water treatment technologies (Ateia et al., 2019).
Chemical Sensing and Molecular Imaging
Research into fluorescent chemosensors highlights the application of compounds with specific functional groups for detecting various analytes. Roy (2021) reviews the use of 4-methyl-2,6-diformylphenol-based compounds for the development of chemosensors, which could suggest potential uses for fluorinated amines in sensor technologies (Roy, 2021).
Biomedical Applications
Fluorinated compounds have been investigated for their roles in biomedical applications, including as ligands for dopamine receptors in the treatment of neuropsychiatric disorders. Jůza et al. (2022) provide an overview of the therapeutic potential of D2R modulators, indicating the relevance of fluorinated amines in developing treatments for diseases such as schizophrenia and depression (Jůza et al., 2022).
Fluorine Chemistry and Materials Science
The incorporation of fluorine into organic compounds is a significant area of research due to the unique properties that fluorinated materials exhibit. Wang et al. (2021) discuss the methodologies for fluorine incorporation into agrochemicals, indicating potential applications for fluorinated amines in the development of novel pesticides and materials with enhanced properties (Wang et al., 2021).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMKXYUZLHHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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